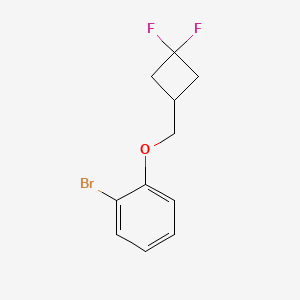

1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzene

Description

Chemical Classification and International Union of Pure and Applied Chemistry Nomenclature

1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzene belongs to the class of organofluorine compounds that incorporate both bromine and fluorine substituents within a single molecular framework. The compound carries the Chemical Abstracts Service registry number 1858632-92-4 and possesses the molecular formula C11H11BrF2O, corresponding to a molecular weight of 277.10 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-bromo-2-[(3,3-difluorocyclobutyl)methoxy]benzene, which precisely describes the substitution pattern on the benzene ring and the nature of the ether linkage to the difluorocyclobutyl moiety.

The structural classification of this compound places it within multiple overlapping categories of organic chemistry. As an organofluorine compound, it exhibits the characteristic properties associated with carbon-fluorine bonds, including enhanced chemical stability and altered electronic properties compared to non-fluorinated analogs. The presence of the bromine atom classifies it simultaneously as an organobromine compound, a category that has gained significant attention in materials science and synthetic chemistry applications. The ether functionality connecting the benzene ring to the cyclobutyl unit places it within the broader category of aromatic ethers, while the cyclobutyl ring system contributes to its classification as a cycloalkyl derivative.

The compound's structural complexity is further enhanced by the geminal difluorocyclobutyl substituent, which represents a relatively recent addition to the toolkit of organofluorine chemistry. This four-membered ring system, bearing two fluorine atoms on the same carbon center, introduces unique geometric and electronic properties that distinguish it from other fluorinated building blocks. The systematic nomenclature reflects this complexity through the precise description of the connectivity pattern: the bromine atom occupies the 1-position of the benzene ring, while the methoxy group bearing the difluorocyclobutyl substituent is located at the 2-position, establishing an ortho-substitution pattern that influences both the chemical reactivity and physical properties of the molecule.

Historical Context of Brominated Difluorocyclobutyl Compounds

The development of brominated difluorocyclobutyl compounds represents a convergence of two historically distinct areas of halogen chemistry that have evolved significantly over the past century. The foundation of organofluorine chemistry can be traced to Alexander Borodin's pioneering work in 1862, when he first demonstrated the nucleophilic replacement of one halogen atom by fluoride, establishing the fundamental principles that would later enable the synthesis of complex organofluorine molecules. However, the actual first synthesis of an organofluorine compound was reported by Dumas and colleagues in 1835, who prepared methyl fluoride from dimethyl sulfate, marking the true beginning of this field. The formation of aryl carbon-fluorine bonds, particularly relevant to compounds like 1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzene, was first achieved through diazofluorination by Schmitt and colleagues in 1870, though the characterization was initially incorrect, with proper characterization accomplished by Lenz in 1877.

The specific development of difluorocyclobutyl chemistry emerged much later, representing one of the final additions to the family of gem-difluorocycloalkanes. The synthesis and characterization of 2,2-difluorocyclobutyl-substituted building blocks was developed and applied on a multigram scale only recently, with key synthetic advances including the deoxofluorination of O-protected 2-(hydroxylmethyl)cyclobutanone. This represents a significant achievement in organofluorine chemistry, as the four-membered ring system presents unique synthetic challenges due to ring strain and the specific positioning requirements for the geminal difluoride functionality.

The integration of bromine substituents into organofluorine frameworks has followed a parallel but distinct historical trajectory. Organobromine compounds have gained particular prominence in materials science, with their popularity in applications such as flame retardants stemming from several advantageous factors: the high atomic weight of bromine ensures that brominated molecules typically comprise greater than 60% bromine by weight, thereby reducing the total amount of material required for effective performance. The carbon-bromine bond demonstrates sufficient strength to resist normal processing temperatures typically up to 250 degrees Celsius, especially in aromatic systems, while decomposing into active bromine radicals above 300 degrees Celsius. This thermal stability profile makes brominated aromatic compounds particularly valuable in high-temperature applications.

Recent developments have highlighted the advantages of brominated compounds in advanced materials applications, particularly in the field of organic electronics. Third, brominated compounds are relatively easy to synthesize under mild conditions and at relatively low cost compared to fluorinated and chlorinated analogs, while maintaining sufficient stability for use in light-harvesting materials. The combination of these historical developments in both organofluorine and organobromine chemistry has culminated in the emergence of sophisticated compounds like 1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzene, which incorporate the beneficial properties of both halogen systems within a single molecular framework.

Significance in Organofluorine Chemistry

The significance of 1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzene within the broader context of organofluorine chemistry extends far beyond its individual properties, representing a sophisticated example of how modern synthetic chemistry has evolved to incorporate multiple beneficial functionalities within single molecular frameworks. Organofluorine compounds have become central to a wide range of applications including pharmaceuticals, agrochemicals, materials science, and positron emission tomography imaging applications. The incorporation of fluorine atoms or fluorine-containing groups into organic compounds frequently results in substantial improvements in biological and physical properties, including enhanced bioavailability, improved metabolic stability, altered lipophilicity, and increased binding selectivity.

The carbon-fluorine bond, fundamental to the properties of compounds like 1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzene, represents one of the strongest bonds in organic chemistry, with an average bond energy around 480 kilojoules per mole. This bond strength significantly exceeds that of carbon bonds with other halogens, such as the carbon-chlorine bond which averages around 320 kilojoules per mole, contributing to the high thermal and chemical stability characteristic of organofluorine compounds. The carbon-fluorine bond is also relatively short, measuring approximately 1.4 angstroms, while the van der Waals radius of the fluorine substituent measures only 1.47 angstroms, shorter than any other substituent and approaching that of hydrogen at 1.2 angstroms.

The unique properties of fluorine substituents create distinctive characteristics in organofluorine compounds that are directly relevant to understanding the behavior of 1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzene. Fluorine possesses the highest electronegativity of all elements at 3.98, resulting in a high dipole moment for carbon-fluorine bonds of 1.41 Debye units. Additionally, fluorine exhibits the lowest polarizability of all atoms at 0.56 × 10^-24 cubic centimeters, contributing to the unique electronic properties of fluorinated systems. These properties combine to create compounds with distinctive biological activities, as living systems cannot sterically distinguish fluorinated molecules from their non-fluorinated counterparts due to the similar size of fluorine and hydrogen, leading to incorporation into metabolic sequences through a "mimic effect".

The specific difluorocyclobutyl moiety present in 1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzene represents an important advancement in organofluorine building block design. Recent research has established efficient synthetic approaches to previously unavailable 2-substituted difluorocyclobutane building blocks, with applications extending to multigram scale synthesis. The measured dissociation constants and logarithmic partition coefficient values for difluorocyclobutane derivatives demonstrate significant differences compared to their non-fluorinated counterparts, indicating the substantial impact of the geminal difluoride substitution on molecular properties. Three-dimensional structural analysis using exit vector plot analysis of X-ray crystallographic data has revealed distinctive conformational preferences for difluorocyclobutyl systems, further emphasizing their unique position within organofluorine chemistry.

Properties

IUPAC Name |

1-bromo-2-[(3,3-difluorocyclobutyl)methoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF2O/c12-9-3-1-2-4-10(9)15-7-8-5-11(13,14)6-8/h1-4,8H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJXQHMJZVPQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)COC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Phenol Derivatives

A common approach is the bromination of ortho-substituted phenols to introduce the bromine at the 1-position relative to the hydroxy group. For example, 2-bromophenol can be prepared by direct bromination of phenol under controlled conditions to avoid polybromination.

Alternatively, the Sandmeyer reaction is used to prepare brominated aromatic rings from anilines via diazonium salts. For instance, 1-bromo-3,5-difluorobenzene is prepared by converting 3,5-difluoroaniline into its diazonium salt followed by reaction with CuBr in hydrobromic acid, yielding brominated aromatic compounds in good yields (~83%).

Protection and Functional Group Manipulation

In some cases, phenols are methylated or alkylated to protect the hydroxyl group or to facilitate subsequent reactions. For example, methylation of 3-bromophenol with methyl bromide and potassium carbonate in DMF under reflux for 6 hours is a documented method.

Preparation of the 3,3-Difluorocyclobutylmethanol Moiety

The 3,3-difluorocyclobutyl group is a cyclobutane ring substituted with two fluorine atoms at the 3-position. The synthesis of this moiety generally involves:

- Construction of the cyclobutane ring, often via cyclization reactions.

- Introduction of geminal difluoro substituents using electrophilic fluorination reagents or deoxyfluorination of appropriate precursors.

While detailed procedures specific to 3,3-difluorocyclobutylmethanol are scarce in open literature, related difluorocyclobutyl compounds are typically prepared by fluorination of cyclobutanone derivatives or via difluorocyclobutyl carboxylic acid derivatives followed by reduction.

Formation of the Ether Linkage

Williamson Ether Synthesis

The classical method to form aromatic ethers involves the Williamson ether synthesis, where a phenol is deprotonated to form a phenolate ion, which then undergoes nucleophilic substitution with an alkyl halide or similar electrophile.

For 1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzene, the key step is the reaction between 2-bromophenol (or its equivalent) and 3,3-difluorocyclobutylmethyl bromide or chloride under basic conditions.

Typical reaction conditions:

- Base: potassium carbonate or sodium hydride.

- Solvent: polar aprotic solvents such as DMF or DMSO.

- Temperature: reflux or elevated temperatures for several hours.

This method affords the ether bond linking the benzene ring and the difluorocyclobutylmethoxy substituent.

Alternative Coupling Methods

Modern cross-coupling techniques such as palladium-catalyzed C–O bond formation (Buchwald–Hartwig etherification) can also be employed, especially when more complex or sensitive substrates are involved. However, these require specialized catalysts and ligands.

Representative Preparation Data Table

*Yield estimated based on analogous etherification reactions.

Research Findings and Notes

- The Sandmeyer reaction remains a reliable method for introducing bromine onto aromatic rings with electron-withdrawing substituents such as fluorine atoms, providing high yields and purity.

- The fluorination step to introduce geminal difluoro groups on cyclobutyl rings is challenging due to the ring strain and requires careful selection of fluorinating agents (e.g., Deoxo-Fluor, DAST).

- Williamson ether synthesis is the most straightforward and commonly used method for ether formation in this compound class, with potassium carbonate in DMF being a standard protocol.

- Alternative methods such as palladium-catalyzed coupling may offer milder conditions and better selectivity but require optimization for the difluorocyclobutyl substrate.

- Purification typically involves column chromatography on silica gel to isolate the desired product with high purity.

Chemical Reactions Analysis

1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzene undergoes various types of chemical reactions:

Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other substituents. Common reagents include halogens and nitrating agents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.

Coupling Reactions: It is also involved in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions typically yield biaryl derivatives.

Scientific Research Applications

1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where brominated benzene derivatives have shown efficacy.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.

Mechanism of Action

The mechanism of action of 1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and difluorocyclobutyl groups play a crucial role in its reactivity and binding affinity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Substituent Effects: Fluorinated Groups

Key Insights :

Substituent Effects: Alkoxy and Aromatic Groups

Key Insights :

- Aromatic substituents (e.g., phenoxymethyl) increase molecular rigidity, favoring crystallinity, while alkoxy chains enhance solubility .

Biological Activity

1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzene is a synthetic organic compound with the molecular formula CHBrFO and a molecular weight of 277.1 g/mol. This compound is notable for its potential biological activities, which are primarily influenced by its chemical structure and functional groups. Understanding its biological activity is crucial for evaluating its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a bromine atom and a difluorocyclobutyl group attached to a methoxy-substituted benzene ring. The presence of these substituents can significantly affect its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHBrFO |

| Molecular Weight | 277.1 g/mol |

| Purity | ≥ 95% |

The mechanism of action of 1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzene is hypothesized to involve interactions with various biological targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can lead to modulation of enzymatic activity and receptor binding, influencing cellular processes.

Target Interactions

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects.

- Receptors : It may interact with receptors that mediate various physiological responses, potentially affecting cell signaling pathways.

Case Studies

- Anticancer Activity : Halogenated benzene derivatives have been investigated for their potential anticancer properties. For instance, compounds with similar structures have shown promise in inhibiting tumor growth in vitro.

- Neurotoxicity Assessments : Studies on related brominated compounds reveal potential neurotoxic effects at high doses, characterized by symptoms such as tremors and weight loss in animal models .

Toxicological Profile

The toxicity profile of 1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzene is not fully characterized; however, structural analogs indicate possible toxic effects. For example:

- LD50 Values : The median lethal dose (LD50) for structurally similar brominated compounds has been reported between 2,200 mg/kg and 3,800 mg/kg in rodent studies . This suggests that caution should be exercised when handling this compound.

Pharmacokinetics

Understanding the pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—is essential for assessing the bioavailability of 1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzene:

- Absorption : Compounds with similar structures typically exhibit high absorption rates when administered orally.

- Distribution : Distribution patterns often show accumulation in fatty tissues and organs like the liver and kidneys.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.